molecular formula C16H20F3NO2 B6697113 N-[2-[4-(trifluoromethyl)phenyl]propyl]oxane-4-carboxamide

N-[2-[4-(trifluoromethyl)phenyl]propyl]oxane-4-carboxamide

Cat. No.: B6697113
M. Wt: 315.33 g/mol
InChI Key: KIAWAJITOYWUFZ-UHFFFAOYSA-N
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Description

N-[2-[4-(trifluoromethyl)phenyl]propyl]oxane-4-carboxamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxane-4-carboxamide moiety

Properties

IUPAC Name

N-[2-[4-(trifluoromethyl)phenyl]propyl]oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c1-11(10-20-15(21)13-6-8-22-9-7-13)12-2-4-14(5-3-12)16(17,18)19/h2-5,11,13H,6-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAWAJITOYWUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCOCC1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(trifluoromethyl)phenyl]propyl]oxane-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the trifluoromethylphenyl derivative, which is then subjected to further reactions to introduce the propyl and oxane-4-carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(trifluoromethyl)phenyl]propyl]oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .

Scientific Research Applications

N-[2-[4-(trifluoromethyl)phenyl]propyl]oxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[4-(trifluoromethyl)phenyl]propyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted phenyl derivatives and oxane-4-carboxamide analogs. Examples include:

Uniqueness

N-[2-[4-(trifluoromethyl)phenyl]propyl]oxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

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